molecular formula C9H17N3 B12827072 N-(2-(1H-Imidazol-4-yl)ethyl)-N-methylpropan-1-amine

N-(2-(1H-Imidazol-4-yl)ethyl)-N-methylpropan-1-amine

Cat. No.: B12827072
M. Wt: 167.25 g/mol
InChI Key: NXYSHDOQGYUPCO-UHFFFAOYSA-N
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Description

N-(2-(1H-Imidazol-4-yl)ethyl)-N-methylpropan-1-amine is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-Imidazol-4-yl)ethyl)-N-methylpropan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

N-(2-(1H-Imidazol-4-yl)ethyl)-N-methylpropan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(1H-Imidazol-4-yl)ethyl)-N-methylpropan-1-amine involves its interaction with specific molecular targets. The imidazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can affect biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives such as:

    Clemizole: An antihistaminic agent.

    Etonitazene: An analgesic.

    Astemizole: Another antihistaminic agent.

    Omeprazole: An antiulcer drug.

Uniqueness

N-(2-(1H-Imidazol-4-yl)ethyl)-N-methylpropan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research .

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

N-[2-(1H-imidazol-5-yl)ethyl]-N-methylpropan-1-amine

InChI

InChI=1S/C9H17N3/c1-3-5-12(2)6-4-9-7-10-8-11-9/h7-8H,3-6H2,1-2H3,(H,10,11)

InChI Key

NXYSHDOQGYUPCO-UHFFFAOYSA-N

Canonical SMILES

CCCN(C)CCC1=CN=CN1

Origin of Product

United States

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